14-[4-(4-Methylbenzoyl)phenyl]tetradecanoic acid
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Overview
Description
14-[4-(4-Methylbenzoyl)phenyl]tetradecanoic acid is a synthetic organic compound with the molecular formula C28H36O3 It is characterized by the presence of a tetradecanoic acid chain attached to a phenyl ring, which is further substituted with a 4-methylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-[4-(4-Methylbenzoyl)phenyl]tetradecanoic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The general steps include:
Preparation of Boronic Acid Intermediate: The starting material, 4-methylbenzoyl chloride, is reacted with a boronic acid derivative to form the boronic acid intermediate.
Coupling Reaction: The boronic acid intermediate is then coupled with a halogenated tetradecanoic acid derivative in the presence of a palladium catalyst and a base, such as potassium carbonate, under mild conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
14-[4-(4-Methylbenzoyl)phenyl]tetradecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
14-[4-(4-Methylbenzoyl)phenyl]tetradecanoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 14-[4-(4-Methylbenzoyl)phenyl]tetradecanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 14-[4-(4-Methylbenzoyl)phenyl]tetradecanoate: A methyl ester derivative with similar chemical properties.
4-(4-Methylbenzoyl)benzoic acid: A simpler analog with a shorter carbon chain.
Uniqueness
14-[4-(4-Methylbenzoyl)phenyl]tetradecanoic acid is unique due to its long tetradecanoic acid chain, which imparts distinct physical and chemical properties. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to shorter-chain analogs.
Properties
CAS No. |
918500-15-9 |
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Molecular Formula |
C28H38O3 |
Molecular Weight |
422.6 g/mol |
IUPAC Name |
14-[4-(4-methylbenzoyl)phenyl]tetradecanoic acid |
InChI |
InChI=1S/C28H38O3/c1-23-15-19-25(20-16-23)28(31)26-21-17-24(18-22-26)13-11-9-7-5-3-2-4-6-8-10-12-14-27(29)30/h15-22H,2-14H2,1H3,(H,29,30) |
InChI Key |
XPVAPSFPJBBEIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
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